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Compound of Interest

Compound Name: 1-Bromo-2,2,5-trimethylhexane

Cat. No.: B1528752

Technical Support Center: 1-Bromo-2,2,5-
trimethylhexane

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-
2,2,5-trimethylhexane. The information is presented in a question-and-answer format to
address specific experimental challenges.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 1-Bromo-2,2,5-trimethylhexane
and its isomer, 1-Bromo-3,5,5-trimethylhexane, are provided below. Note that most data for the
target compound are computed, while some experimental data is available for its isomer.

Table 1: Physical and Chemical Properties of 1-Bromo-2,2,5-trimethylhexane
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Property Value Source
Molecular Formula CoH19Br PubChem[1]
Molecular Weight 207.15 g/mol PubChem[1]
CAS Number 1466562-36-6 Moldb[2]
Boiling Point Not available -

Density Not available -
XLogP3-AA 4.4 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 0 PubChem[1]
Rotatable Bond Count 4 PubChem[1]

Table 2: Physical and Chemical Properties of Isomer: 1-Bromo-3,5,5-trimethylhexane

Property Value Source

Molecular Formula CoH10Br LookChem][3]
Molecular Weight 207.154 g/mol LookChem([3]
CAS Number 50915-80-5 LookChem([3]
Boiling Point 196.7 °C at 760 mmHg LookChem][3]
Density 1.086 g/cm3 LookChem([3]
Refractive Index 1.451 LookChem|[3]
Flash Point 59 °C LookChem[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 1-Bromo-2,2,5-trimethylhexane?
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Al: 1-Bromo-2,2,5-trimethylhexane is a primary alkyl halide with significant steric hindrance
due to the presence of a quaternary carbon at the 2-position (a neopentyl-type structure). This
steric bulk dramatically influences its reactivity.[4][5][6][7] It is expected to be very slow in
S(_N)2 reactions.[4][6][7] S(_N)1 reactions are also slow and can be complicated by
carbocation rearrangements.[6][8] Elimination reactions (E2) may be favored under strongly
basic conditions.[9]

Q2: How should | store 1-Bromo-2,2,5-trimethylhexane?

A2: As with most alkyl halides, it should be stored in a tightly sealed container in a cool, dry,
and well-ventilated area away from light and incompatible substances such as strong bases
and oxidizing agents.

Q3: What are the primary safety concerns when working with 1-Bromo-2,2,5-
trimethylhexane?

A3: While specific safety data for this compound is limited, alkyl bromides are generally irritants
to the skin, eyes, and respiratory system. It is recommended to handle this chemical in a well-
ventilated fume hood, wearing appropriate personal protective equipment (PPE), including
gloves, safety goggles, and a lab coat.

Troubleshooting Guides
Synthesis of 1-Bromo-2,2,5-trimethylhexane

Q4: | am attempting to synthesize 1-Bromo-2,2,5-trimethylhexane from 2,2,5-trimethylhexan-
1-ol using PBrs, but the yield is low. What could be the problem?

A4: Low yields in the bromination of sterically hindered primary alcohols like 2,2,5-
trimethylhexan-1-ol are common. Potential issues include:

e Incomplete reaction: The steric hindrance can slow down the reaction. Ensure sufficient
reaction time and appropriate temperature control.

» Side reactions: Dehydration of the alcohol to form an alkene can be a competing reaction,
especially if the reaction temperature is too high.

« Purification losses: The product may be lost during workup and purification steps.
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Troubleshooting Steps:

o Reaction Conditions: Use a well-established procedure for the bromination of neopentyl-type
alcohols. A common method involves the use of triphenylphosphine and bromine or N-
bromosuccinimide.

o Temperature Control: Maintain a low temperature during the addition of the brominating
agent to minimize side reactions.

 Purification: Use careful distillation or chromatography for purification. Given the likely
volatility of the product, ensure your distillation apparatus is efficient.

Solutions

| Increase Reaction Time

P Incomplete Reaction Optimize Temperature (Low Temp Addition)
A
C . . . . Use Alternative Brominating Agent
Low Yield in Bromination Side Reactions (e.g., Dehydration) > (e.g., PPh3/Br2)
| Purification Losses | Careful Workup & Purification

Click to download full resolution via product page

Synthesis Troubleshooting Flowchart

Grignard Reagent Formation

Q5: I am having trouble initiating the Grignard reaction with 1-Bromo-2,2,5-trimethylhexane.
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A5: The formation of Grignard reagents from sterically hindered alkyl halides can be
challenging.[10] The primary reasons for initiation failure are the presence of moisture and the
passivity of the magnesium surface.

Troubleshooting Steps:

Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before
use. Use anhydrous solvents (e.g., diethyl ether, THF).

Magnesium Activation: Use fresh, high-quality magnesium turnings. Activation can be
achieved by:

o Adding a small crystal of iodine.
o Adding a few drops of 1,2-dibromoethane.
o Mechanically crushing the magnesium turnings with a dry stirring rod.

Initiation: Add a small amount of the alkyl bromide solution to the activated magnesium and
gently warm the mixture. A cloudy appearance and gentle reflux indicate the reaction has
started.

Q6: My Grignard reaction is forming a significant amount of a dimeric alkane (2,2,5,5,8,8-

hexamethyldecane). How can | minimize this?

A6: This side product is a result of the Wurtz coupling reaction, where the formed Grignard

reagent reacts with the starting alkyl bromide.[11][12][13] This is more prevalent with primary

alkyl halides.

Troubleshooting Steps:

Slow Addition: Add the solution of 1-Bromo-2,2,5-trimethylhexane to the magnesium
suspension very slowly and dropwise. This maintains a low concentration of the alkyl halide
in the reaction mixture.

Dilution: Use a sufficient volume of solvent to keep the concentration of reactants low.

Temperature Control: Maintain a gentle reflux; avoid excessive heating.
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Grignard Reaction Troubleshooting

Nucleophilic Substitution Reactions

Q7: I am trying to perform an S(_N)2 reaction with 1-Bromo-2,2,5-trimethylhexane and a
strong nucleophile (e.g., sodium cyanide), but the reaction is extremely slow or does not
proceed.

A7: 1-Bromo-2,2,5-trimethylhexane is a neopentyl-type halide, which is notoriously unreactive
in S(_N)2 reactions due to severe steric hindrance at the carbon adjacent to the reaction
center.[4][5][6][7] The bulky tert-butyl group at the 2-position effectively blocks the backside
attack required for the S(_N)2 mechanism.

Troubleshooting/Alternative Strategies:

» Harsh Conditions: While generally not ideal, significantly increasing the reaction temperature
and using a polar aprotic solvent (e.g., DMF, DMSO) might promote a very slow reaction.
However, this is likely to favor elimination.

» Alternative Synthetic Route: It is often more practical to devise an alternative synthetic route
that avoids a direct S(_N)2 reaction on this sterically hindered substrate. For example,
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consider a different disconnection approach in your retrosynthesis.

Q8: When | attempt a substitution reaction under conditions that might favor an S(_N)1
mechanism (e.g., with a weak nucleophile like ethanol), | get a mixture of products, including a
rearranged alcohol.

A8: S(_N)1 reactions of neopentyl-type halides are prone to carbocation rearrangements.[6][8]
The initially formed primary carbocation will rapidly rearrange to a more stable tertiary
carbocation via a 1,2-hydride or 1,2-alkyl shift. The nucleophile will then attack this rearranged
carbocation.

Primary Carbocation 1,2-Hydride or Tertiary Carbocation + Nucleophile

1-Bromo-2,2,5-trimethylhexane Rearranged Product

(Unstable) Alkyl Shift (More Stable)

Click to download full resolution via product page

S(N)1 Rearrangement Pathway

Elimination Reactions

Q9: I want to perform an E2 elimination on 1-Bromo-2,2,5-trimethylhexane. What conditions
should | use, and what is the expected major product?

A9: To favor an E2 elimination, a strong, sterically hindered base is recommended to minimize
the competing S(_N)2 reaction.[9][14]

o Recommended Base: Potassium tert-butoxide (t-BuOK) is an excellent choice.
e Solvent: A less polar solvent like tert-butanol or THF is suitable.
o Temperature: Heating the reaction mixture will also favor elimination over substitution.

The major product will be the Hofmann product, 2,2,5-trimethylhex-1-ene. The use of a bulky
base will favor the abstraction of the less sterically hindered proton from the primary carbon.

Q10: My elimination reaction is giving a low yield of the desired alkene.
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A10: Low yields in elimination reactions of sterically hindered substrates can be due to several
factors.

e Incomplete reaction: The steric hindrance can also slow down the elimination reaction.
e Base Strength: The base may not be strong enough or may be partially decomposed.

o Reaction Temperature: The temperature may be too low for the reaction to proceed at a
reasonable rate.

Troubleshooting Steps:

o Use a Fresh, Strong Base: Ensure your potassium tert-butoxide is fresh and has been stored
under anhydrous conditions.

» Increase Temperature: Gradually increase the reaction temperature while monitoring the
reaction progress by TLC or GC.

» Sufficient Reaction Time: Allow for a longer reaction time.

Experimental Protocols (General Procedures)

Note: The following are general protocols that should be adapted for 1-Bromo-2,2,5-
trimethylhexane based on its specific properties and the information provided in the
troubleshooting guides.

Protocol 1: General Procedure for Grighard Reagent
Formation

o Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with a drying tube, and a dropping funnel.

e Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a small crystal of
iodine to the flask. Gently warm the flask until the purple iodine vapor is visible, then allow it
to cool.

e Reaction: Add anhydrous diethyl ether or THF to the flask. Prepare a solution of 1-Bromo-
2,2,5-trimethylhexane (1.0 equivalent) in the same anhydrous solvent in the dropping
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funnel. Add a small portion of the bromide solution to initiate the reaction. Once initiated, add
the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the
addition is complete, stir the mixture for an additional 30-60 minutes.

Protocol 2: General Procedure for E2 Elimination

e Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,
dissolve 1-Bromo-2,2,5-trimethylhexane (1.0 equivalent) in anhydrous tert-butanol or THF.

o Reaction: Add potassium tert-butoxide (1.5 - 2.0 equivalents) portion-wise to the stirred
solution.

o Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

o Work-up: After the reaction is complete, cool the mixture, quench with water, and extract the
product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with
brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced
pressure.

« Purification: Purify the resulting alkene by distillation or column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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